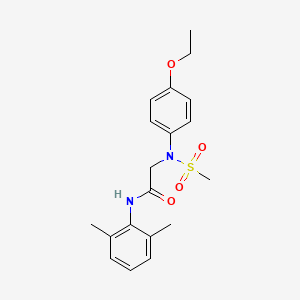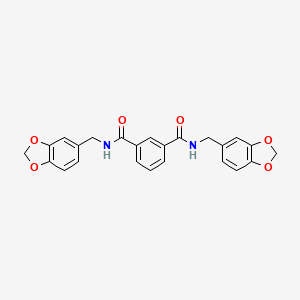![molecular formula C13H10BrN3O2S B3436930 5-bromo-N-{[(2-hydroxyphenyl)amino]carbonothioyl}nicotinamide](/img/structure/B3436930.png)
5-bromo-N-{[(2-hydroxyphenyl)amino]carbonothioyl}nicotinamide
Übersicht
Beschreibung
5-bromo-N-{[(2-hydroxyphenyl)amino]carbonothioyl}nicotinamide, also known as BHC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BHC is a small molecule that belongs to the class of thioamides and has a molecular weight of 417.32 g/mol.
Wirkmechanismus
The mechanism of action of 5-bromo-N-{[(2-hydroxyphenyl)amino]carbonothioyl}nicotinamide is not fully understood, but it is believed to involve the inhibition of various enzymes and the modulation of gene expression. 5-bromo-N-{[(2-hydroxyphenyl)amino]carbonothioyl}nicotinamide has been shown to inhibit the activity of COX-2 by binding to its active site and preventing the conversion of arachidonic acid to prostaglandins. 5-bromo-N-{[(2-hydroxyphenyl)amino]carbonothioyl}nicotinamide has also been shown to inhibit the activity of HDAC by binding to its catalytic domain and preventing the deacetylation of histones. This leads to the upregulation of genes involved in apoptosis and cell cycle arrest.
Biochemical and Physiological Effects:
5-bromo-N-{[(2-hydroxyphenyl)amino]carbonothioyl}nicotinamide has been shown to exhibit various biochemical and physiological effects. It has been found to reduce inflammation by inhibiting the activity of COX-2 and reducing the production of prostaglandins. 5-bromo-N-{[(2-hydroxyphenyl)amino]carbonothioyl}nicotinamide has also been shown to induce apoptosis in cancer cells by upregulating genes involved in programmed cell death. Additionally, 5-bromo-N-{[(2-hydroxyphenyl)amino]carbonothioyl}nicotinamide has been found to improve insulin sensitivity in diabetic animals by modulating gene expression.
Vorteile Und Einschränkungen Für Laborexperimente
5-bromo-N-{[(2-hydroxyphenyl)amino]carbonothioyl}nicotinamide has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes and interact with intracellular targets. 5-bromo-N-{[(2-hydroxyphenyl)amino]carbonothioyl}nicotinamide is also stable under physiological conditions and can be easily synthesized in large quantities. However, 5-bromo-N-{[(2-hydroxyphenyl)amino]carbonothioyl}nicotinamide has some limitations. Its mechanism of action is not fully understood, and its specificity for certain targets may be limited. Additionally, 5-bromo-N-{[(2-hydroxyphenyl)amino]carbonothioyl}nicotinamide may exhibit off-target effects that could interfere with the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for the research of 5-bromo-N-{[(2-hydroxyphenyl)amino]carbonothioyl}nicotinamide. One possible direction is to investigate its potential as a therapeutic agent for inflammatory diseases such as arthritis and colitis. Another direction is to explore its anticancer properties and its potential as a chemotherapeutic agent. Additionally, further research is needed to understand the mechanism of action of 5-bromo-N-{[(2-hydroxyphenyl)amino]carbonothioyl}nicotinamide and to identify its specific targets. The development of more potent and selective analogs of 5-bromo-N-{[(2-hydroxyphenyl)amino]carbonothioyl}nicotinamide could also be a promising avenue for future research.
Conclusion:
In conclusion, 5-bromo-N-{[(2-hydroxyphenyl)amino]carbonothioyl}nicotinamide is a small molecule that has gained significant attention in scientific research due to its potential therapeutic applications. Its anti-inflammatory, anticancer, and antidiabetic properties make it a promising candidate for further investigation. The synthesis method of 5-bromo-N-{[(2-hydroxyphenyl)amino]carbonothioyl}nicotinamide is well-established, and its biochemical and physiological effects have been extensively studied. Although 5-bromo-N-{[(2-hydroxyphenyl)amino]carbonothioyl}nicotinamide has some limitations, its future directions in research are promising, and it could potentially lead to the development of new therapies for various diseases.
Wissenschaftliche Forschungsanwendungen
5-bromo-N-{[(2-hydroxyphenyl)amino]carbonothioyl}nicotinamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anticancer, and antidiabetic properties. 5-bromo-N-{[(2-hydroxyphenyl)amino]carbonothioyl}nicotinamide has been found to inhibit the activity of various enzymes such as cyclooxygenase-2 (COX-2), which is involved in the inflammatory response, and histone deacetylase (HDAC), which is involved in the regulation of gene expression. 5-bromo-N-{[(2-hydroxyphenyl)amino]carbonothioyl}nicotinamide has also been shown to induce apoptosis in cancer cells and improve insulin sensitivity in diabetic animals.
Eigenschaften
IUPAC Name |
5-bromo-N-[(2-hydroxyphenyl)carbamothioyl]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrN3O2S/c14-9-5-8(6-15-7-9)12(19)17-13(20)16-10-3-1-2-4-11(10)18/h1-7,18H,(H2,16,17,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKTWVJWRNBKAGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=S)NC(=O)C2=CC(=CN=C2)Br)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
9.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47195813 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-methyl-3-{2-[(1-methyl-1H-benzimidazol-2-yl)thio]ethyl}-1,3-dihydro-2H-benzimidazole-2-thione](/img/structure/B3436866.png)
![3-[1-(2,5-dimethoxyphenyl)-5-phenyl-1H-pyrrol-2-yl]propanoic acid](/img/structure/B3436870.png)

![2-methoxy-4-[(5-oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]phenyl 2-thiophenecarboxylate](/img/structure/B3436907.png)
![N-[4-(4-benzoyl-1-piperazinyl)phenyl]-4-isopropoxybenzamide](/img/structure/B3436913.png)
![N-({[3-chloro-4-(4-morpholinyl)phenyl]amino}carbonothioyl)-1-naphthamide](/img/structure/B3436914.png)

![N-(3-acetylphenyl)-2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]acetamide](/img/structure/B3436925.png)
![methyl 2-[({[(3-methyl-1-benzofuran-2-yl)carbonyl]amino}carbonothioyl)amino]benzoate](/img/structure/B3436928.png)
![5-bromo-N-{[(3-hydroxyphenyl)amino]carbonothioyl}nicotinamide](/img/structure/B3436929.png)
![5-bromo-N-{[(3-chlorophenyl)amino]carbonothioyl}nicotinamide](/img/structure/B3436934.png)
![5-bromo-N-{[(2,5-dimethylphenyl)amino]carbonothioyl}nicotinamide](/img/structure/B3436937.png)
![ethyl 2-({[(5-chloro-2-methoxybenzoyl)amino]carbonothioyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B3436953.png)
![ethyl 4-({[(3-nitrobenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B3436955.png)